molecular formula C13H15F3N2O2 B7976835 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid

货号: B7976835
分子量: 288.27 g/mol
InChI 键: HKXLQXGDOXPKNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid is a chemical compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The piperazine ring is a common structural motif in medicinal chemistry, often contributing to the biological activity of compounds.

化学反应分析

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The trifluoromethyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

科学研究应用

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

作用机制

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can contribute to its overall biological activity. The specific pathways involved depend on the target and the context in which the compound is used .

相似化合物的比较

Similar compounds to 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid include other trifluoromethylated benzoic acids and piperazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds with applications in organic synthesis and pharmaceutical chemistry . The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. First, introduce the trifluoromethyl group via electrophilic aromatic substitution (e.g., using CF₃I/Cu-mediated conditions) or cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents). The piperazine moiety is then introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) and optimized temperatures (80–100°C). Post-synthetic purification involves recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction progress should be monitored via TLC or HPLC .

Q. How can the compound’s purity and structural integrity be validated?

Use a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR (400 MHz, methanol-d₄) to confirm substituent positions (e.g., δ 8.16 ppm for aromatic protons, 172.56 ppm for the carboxylic acid carbon) .
  • HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to assess purity (>95%).
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation .

Q. What role does the trifluoromethyl group play in the compound’s electronic properties?

The -CF₃ group is a strong electron-withdrawing substituent, inducing meta/para-directing effects in electrophilic reactions. It enhances metabolic stability by reducing oxidative degradation and improves binding affinity to hydrophobic pockets in target proteins. Comparative studies with -CH₃ or -Cl analogs (via Hammett σ constants) and spectroscopic shifts (e.g., downfield ¹³C NMR signals for the CF₃-bearing aromatic carbon) validate its electronic impact .

Advanced Research Questions

Q. How can low aqueous solubility be addressed for in vitro bioassays?

Strategies include:

  • Salt formation (e.g., sodium or hydrochloride salts) to improve polarity.
  • Co-solvent systems (DMSO:PBS mixtures ≤1% v/v).
  • Prodrug derivatization (e.g., methyl ester hydrolysis in physiological conditions).
  • Micellar encapsulation (using Pluronic F-68 or cyclodextrins). Solubility is quantified via the shake-flask method (UV-Vis spectroscopy at λmax) .

Q. How to resolve contradictory bioactivity data across studies?

Key factors to investigate:

  • Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
  • Purity discrepancies : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., dealkylated byproducts).
  • Stereochemical considerations : If applicable, use chiral HPLC to confirm enantiopurity.
  • Binding validation : Confirm target engagement via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .

Q. What is the structure-activity relationship (SAR) of piperazine substitutions?

Systematic SAR studies involve synthesizing analogs with varied piperazine substituents (e.g., 4-methyl, 4-acetyl, or 4-phenyl groups). Biological testing (e.g., kinase inhibition assays) reveals that:

  • 4-Methylpiperazine enhances solubility without steric hindrance.
  • Bulkier groups (e.g., benzyl) may reduce binding affinity due to steric clashes. Molecular docking (AutoDock Vina) and MD simulations can predict interactions with active sites (e.g., hydrogen bonding with B-RAF V600E mutants) .

Q. How stable is the compound under physiological pH and temperature?

Conduct forced degradation studies:

  • Acidic/basic hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Thermal stress : 40–80°C for 72 hours. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylated or piperazine-cleaved derivatives) using LC-MS. Stability is pH-dependent, with optimal storage in neutral buffers at –20°C .

Q. Which catalysts are most effective for introducing the piperazine moiety?

Pd-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) with bidentate ligands (Xantphos, BINAP) enable efficient C-N coupling. Microwave-assisted synthesis (100–120°C, 30 minutes) reduces reaction times. Catalyst loading (1–5 mol%) and base selection (Cs₂CO₃ vs. K₃PO₄) critically impact yields .

Q. What is the compound’s mechanism in kinase inhibition (e.g., B-RAFV600E)?

The benzoic acid scaffold and piperazine group mimic ATP-binding motifs. Competitive inhibition is confirmed via IC₅₀ assays (e.g., 0.5–2 µM against B-RAFV600E). Compare with reference inhibitors (e.g., vemurafenib) and use phospho-ERK Western blotting to validate pathway suppression .

Q. How to differentiate the compound from structurally similar impurities?

Advanced analytical techniques include:

  • HRMS for exact mass matching (Δ < 2 ppm).
  • 2D NMR (HSQC, HMBC) to confirm connectivity (e.g., coupling between piperazine methyl and adjacent protons).
  • Chiral HPLC (if stereoisomers are present).
    Synthesize potential impurities (e.g., 3-(trifluoromethyl) regioisomers) as reference standards .

属性

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(12(19)20)8-10(11)13(14,15)16/h2-3,8H,4-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLQXGDOXPKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture consisting of 30 mL dioxane, 15 mL water and 11.25 mL of 2M aqueous sodium hydroxide solution is added to 4-(4-methyl-1-piperazinyl)-3-(trifluoromethyl)-benzonitrile and the reaction mixture is shaken for 16 hours at 95° C. After cooling, the mixture is evaporated. The resulting residue is treated with water, the pH adjusted to ˜5-6 with 1M hydrochloric acid and the solvent evaporated off under reduced pressure. The residue is treated with hot methanol, the insoluble salt filtered off and the filtrate evaporated yielding the crude title compound which is used for the next step without further purification.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
11.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。